Michael Acceptor-Dependent NF-κB and NO Inhibition: Deacylcynaropicrin vs. 11,13-Dihydro-Deacylcynaropicrin (DH-DACP)
Deacylcynaropicrin (DACP) at 20 μM inhibited NFκB1 and COX-2 gene expression in PMA-differentiated, LPS-stimulated THP-1 cells. In microglial BV-2 cells stimulated with LPS and IFN-γ, DACP inhibited NO production with an IC₅₀ of 10.4 ± 0.7 μM. In stark contrast, its 11,13-dihydro derivative (DH-DACP), which lacks the α-methylene-γ-butyrolactone Michael acceptor, showed no effect on any pro-inflammatory pathway tested at 20 μM [1]. This constitutes a functional knockout: saturation of the C11–C13 exomethylene abolishes anti-inflammatory activity entirely [2].
| Evidence Dimension | NO production inhibition in BV-2 microglial cells (LPS + IFN-γ stimulated) |
|---|---|
| Target Compound Data | DACP IC₅₀ = 10.4 ± 0.7 μM; also inhibited NFκB1 and COX-2 at 20 μM in THP-1 cells |
| Comparator Or Baseline | DH-DACP (11,13-dihydro-deacylcynaropicrin): no effect on any pro-inflammatory pathway at 20 μM |
| Quantified Difference | DACP active (IC₅₀ ~10 μM); DH-DACP completely inactive at up to 20 μM — >2-fold concentration with zero activity |
| Conditions | BV-2 murine microglial cells; LPS + IFN-γ stimulation; THP-1 human monocytic cells; PMA-differentiated + LPS; DACP/DH-DACP at 10–20 μM |
Why This Matters
Procurement of deacylcynaropicrin rather than its 11,13-dihydro derivative is essential for any assay requiring NF-κB pathway inhibition, as the saturated analog is functionally inert in this pathway.
- [1] Alza NP, Pirker T, Pferschy-Wenzig EM, Bauer R, Salvador GA. Anti-inflammatory properties of deacilcinaropicrin from Cyclolepis genistoides. CONICET Conference Abstract; 2023. View Source
- [2] Alza NP, Pirker T, Pferschy-Wenzig EM, Bauer R, Salvador GA. Deacylcynaropicrin from Cyclolepis genistoides attenuates iron-induced oxidative stress and inflammatory signaling in neuron and glial cells. J Ethnopharmacol. 2025;353(Pt A):120348. doi:10.1016/j.jep.2025.120348 View Source
